

## GR83895 (CAS: 152323-73-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **GR83895**, a synthetic RGD-based peptide known for its role as a fibrinogen receptor antagonist and inhibitor of platelet aggregation.

## **Core Compound Information**

**GR83895** is a peptide-based molecule designed to interact with the fibrinogen receptor, primarily the integrin  $\alpha IIb\beta 3$ , on the surface of platelets. By blocking this receptor, **GR83895** interferes with the final common pathway of platelet aggregation, a critical step in thrombus formation.

| Property                  | Value                                            |  |
|---------------------------|--------------------------------------------------|--|
| CAS Number                | 152323-73-4                                      |  |
| Molecular Formula         | C29H39N9O8S                                      |  |
| Molecular Weight          | 673.74 g/mol                                     |  |
| Mechanism of Action       | Fibrinogen Receptor (Integrin αIIbβ3) Antagonist |  |
| Primary Biological Effect | Inhibition of Platelet Aggregation               |  |



### **Quantitative Biological Activity**

The primary reported biological activity of **GR83895** is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

| Assay                | Agonist | Platelet Source                 | IC <sub>50</sub> |
|----------------------|---------|---------------------------------|------------------|
| Platelet Aggregation | ADP     | Human Gel-Filtered<br>Platelets | 0.9 μΜ           |

## **Experimental Protocols**

The following are generalized protocols for key experiments relevant to the characterization of **GR83895**. These are based on standard laboratory methods and should be adapted as necessary for specific experimental conditions.

### **Inhibition of ADP-Induced Platelet Aggregation**

This assay measures the ability of a compound to prevent platelet clumping after stimulation with ADP.

#### Methodology:

- Preparation of Gel-Filtered Platelets:
  - Human blood is collected into an anticoagulant solution (e.g., acid-citrate-dextrose).
  - Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g for 15 minutes).
  - The PRP is then applied to a gel filtration column (e.g., Sepharose 2B) to separate the
    platelets from plasma proteins.[1][2] The resulting gel-filtered platelets (GFP) are collected
    and their concentration is adjusted.
- Platelet Aggregation Assay:
  - The aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.



- A baseline is established with the GFP suspension.
- GR83895 (at various concentrations) is pre-incubated with the GFP.
- Platelet aggregation is initiated by the addition of a standard concentration of ADP.
- The change in light transmission is recorded over time, and the percentage of inhibition is calculated relative to a control (vehicle-treated) sample.
- IC50 Determination:
  - The concentration of GR83895 that inhibits 50% of the ADP-induced platelet aggregation
    is determined by plotting the percentage of inhibition against the logarithm of the inhibitor
    concentration and fitting the data to a sigmoidal dose-response curve.[3][4][5]

### **Fibrinogen Receptor Binding Assay**

This assay quantifies the affinity of **GR83895** for the integrin allb\u00e43 receptor.

#### Methodology:

- Receptor and Ligand Preparation:
  - Purified human integrin αIIbβ3 is coated onto the wells of a microtiter plate.
  - Labeled fibrinogen (e.g., biotinylated or radiolabeled) is used as the ligand.
- Competitive Binding Assay:
  - The coated wells are incubated with a fixed concentration of labeled fibrinogen in the presence of varying concentrations of GR83895.
  - After incubation, the wells are washed to remove unbound reagents.
  - The amount of bound labeled fibrinogen is quantified using a suitable detection method (e.g., streptavidin-HRP for biotinylated fibrinogen followed by a colorimetric substrate).
- Data Analysis:



- The data is used to generate a competition curve, from which the IC<sub>50</sub> (the concentration of **GR83895** that displaces 50% of the labeled fibrinogen) can be determined.
- The binding affinity (Ki or Kd) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

# Signaling Pathway and Experimental Workflow Diagrams

#### Integrin αIIbβ3 Signaling Pathway in Platelet Activation

The following diagram illustrates the central role of integrin  $\alpha$ IIb $\beta$ 3 in platelet aggregation. Platelet agonists like ADP initiate an "inside-out" signaling cascade that activates integrin  $\alpha$ IIb $\beta$ 3, enabling it to bind fibrinogen. This binding then triggers "outside-in" signaling, leading to platelet spreading, aggregation, and thrombus formation.[6][7][8] **GR83895** acts by blocking the binding of fibrinogen to the activated integrin.

Caption: Integrin  $\alpha$ IIb $\beta$ 3 signaling in platelet aggregation and the point of inhibition by **GR83895**.

#### Experimental Workflow for IC<sub>50</sub> Determination

The following diagram outlines the key steps in determining the IC<sub>50</sub> value of **GR83895** for the inhibition of platelet aggregation.





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of GR83895 in a platelet aggregation assay.



#### **Further Research Considerations**

While the primary activity of **GR83895** is established, further research would be beneficial to fully characterize its pharmacological profile. This includes:

- Integrin Selectivity: Determining the binding affinity of GR83895 for other RGD-binding integrins to assess its selectivity profile.
- In Vivo Efficacy: Evaluating the antithrombotic effects of **GR83895** in animal models of thrombosis.[9][10][11][12][13]
- Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **GR83895** to understand its in vivo behavior.[14][15][16][17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gel-filtered human platelets. Ultrastructure, function, and role of proteins in inhibition of aggregation by aspirin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gel-filtered human platelets. Ultrastructure, function, and role of proteins in inhibition of aggregation by aspirin PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integrin αIIbβ3 outside-in signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombosis models The Würzburg Platelet Group [platelets.eu]

#### Foundational & Exploratory





- 10. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. prisysbiotech.com [prisysbiotech.com]
- 17. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 18. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]
- To cite this document: BenchChem. [GR83895 (CAS: 152323-73-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586731#gr83895-cas-number-152323-73-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com